![molecular formula C13H11FO2 B14179316 (6S)-6-[2-(4-Fluorophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one CAS No. 873316-13-3](/img/structure/B14179316.png)
(6S)-6-[2-(4-Fluorophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(6S)-6-[2-(4-Fluorophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one is a chemical compound characterized by its unique structure, which includes a pyranone ring and a fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (6S)-6-[2-(4-Fluorophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzaldehyde and a suitable pyranone precursor.
Condensation Reaction: The key step involves a condensation reaction between 4-fluorobenzaldehyde and the pyranone precursor under basic conditions. This reaction forms the ethenyl linkage between the fluorophenyl group and the pyranone ring.
Cyclization: The intermediate product undergoes cyclization to form the dihydropyranone ring structure. This step may require specific catalysts and controlled reaction conditions to ensure the desired stereochemistry.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain this compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimization of reaction conditions and the use of cost-effective starting materials are crucial for large-scale production.
化学反応の分析
Types of Reactions
(6S)-6-[2-(4-Fluorophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like nitric acid (HNO3) or sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion to ethyl derivatives.
Substitution: Introduction of various functional groups on the fluorophenyl ring.
科学的研究の応用
(6S)-6-[2-(4-Fluorophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of (6S)-6-[2-(4-Fluorophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.
Pathways: It can influence various cellular pathways, including signal transduction, gene expression, and metabolic processes.
類似化合物との比較
Similar Compounds
- (6S)-6-[2-(4-Chlorophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one
- (6S)-6-[2-(4-Bromophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one
- (6S)-6-[2-(4-Methylphenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one
Uniqueness
The presence of the fluorophenyl group in (6S)-6-[2-(4-Fluorophenyl)ethenyl]-5,6-dihydro-2H-pyran-2-one imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This distinguishes it from other similar compounds with different substituents on the phenyl ring.
特性
CAS番号 |
873316-13-3 |
|---|---|
分子式 |
C13H11FO2 |
分子量 |
218.22 g/mol |
IUPAC名 |
(2S)-2-[2-(4-fluorophenyl)ethenyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C13H11FO2/c14-11-7-4-10(5-8-11)6-9-12-2-1-3-13(15)16-12/h1,3-9,12H,2H2/t12-/m0/s1 |
InChIキー |
NDEKIBDLMYKCQU-LBPRGKRZSA-N |
異性体SMILES |
C1C=CC(=O)O[C@@H]1C=CC2=CC=C(C=C2)F |
正規SMILES |
C1C=CC(=O)OC1C=CC2=CC=C(C=C2)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


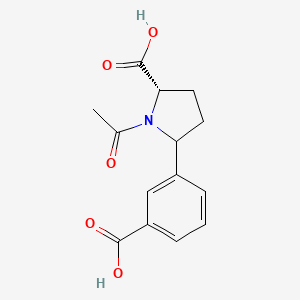
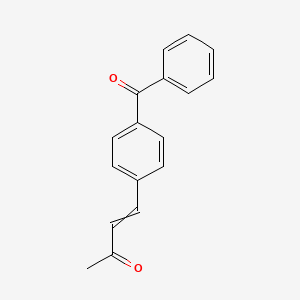
![2,2,2-Trichloro-N-[2-(fluoromethyl)-5-oxo-1,2lambda~4~-oxathiolan-2-yl]acetamide](/img/structure/B14179244.png)
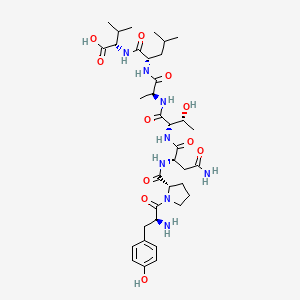

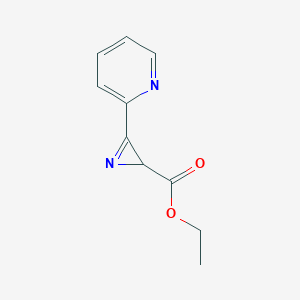
![(3R)-5-[(Benzyloxy)methyl]-3-methylhex-5-enal](/img/structure/B14179278.png)
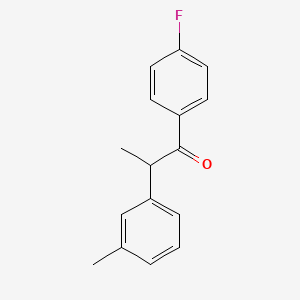
![2-[(2-Chlorophenyl)sulfanyl]-1-methyl-1H-indene](/img/structure/B14179283.png)
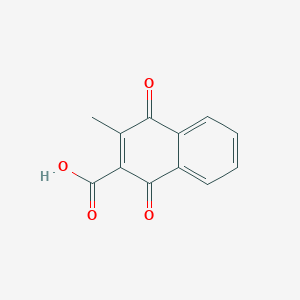
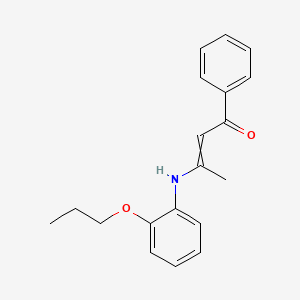
![Benzyl-[6-(benzyl-dimethyl-ammonio)hexyl]-dimethyl-azanium](/img/structure/B14179292.png)
![Methyl 3-[(prop-2-en-1-yl)amino]but-2-enoate](/img/structure/B14179294.png)
![[(2S,5R)-5-(2,4-Dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-(prop-2-en-1-yl)-2,5-dihydrofuran-2-yl]methyl acetate](/img/structure/B14179299.png)
